

# Anacetrapib meta-analysis with other CETP inhibitors

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## Compound Focus: Anacetrapib

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## Comparative Efficacy of CETP Inhibitors

Intervention	LDL-C Reduction	HDL-C Increase	ApoB Reduction	Lp(a) Reduction	Triglyceride Reduction
Atorvastatin + Obicetrapib	-69.00 mg/dL [1]	+149.90 mg/dL [1]	—	—	—
Rosuvastatin + Obicetrapib	-60.70 mg/dL [1]	+158.90 mg/dL [1]	—	—	—
Obicetrapib (Monotherapy)	-37.21% [2]	+142.17% [2]	-24.65% [2]	-37.16% [2]	-7.21% [2]
Anacetrapib	-30.18 mg/dL [3]	+103.81 mg/dL [3]	-20.83 mg/dL [3]	-25% to -36.4% [4]	-9.15 mg/dL [3]
Evacetrapib	-31% (in ACCELERATE, assay artifact noted) [5]	+133% (in ACCELERATE) [5]	—	—	—

Intervention	LDL-C Reduction	HDL-C Increase	ApoB Reduction	Lp(a) Reduction	Triglyceride Reduction
Dalcetrapib	Minimal effect [5]	Moderate increase [5]	No significant effect [5]	—	—

## Molecular Mechanism of Action

CETP facilitates the transfer of cholesteryl esters (CE) from anti-atherogenic HDL particles to pro-atherogenic LDL and VLDL particles. CETP inhibitors block this activity.

The diagram below illustrates the mechanism of CETP inhibition based on atomistic simulation studies, using **anacetrapib** as a model [6].

**Anacetrapib** binds inside CETP's hydrophobic tunnel, primarily near the N-terminal opening, physically hindering the diffusion of cholesteryl esters and thus inhibiting their transfer between lipoproteins [6].

## Clinical Outcomes and Trial Evidence

Cardiovascular outcomes trials have been critical in validating the CETP inhibitor class.

Trial / Drug	Patient Population & Design	Key Cardiovascular Outcome
REVEAL / Anacetrapib [4]	30,449 adults with atherosclerotic vascular disease on atorvastatin.	Significant 9% reduction in the primary endpoint (first major coronary event).
ACCELERATE / Evacetrapib [5]	High-risk vascular disease patients. Trial terminated early for futility.	No reduction in major adverse cardiovascular events despite lipid changes.
Dal-OUTCOMES / Dalcetrapib [5]	Patients with recent acute coronary syndrome. Trial stopped for lack of efficacy.	No beneficial effect on cardiovascular mortality or major adverse cardiovascular events.

Trial / Drug	Patient Population & Design	Key Cardiovascular Outcome
ROSE / Obicetrapib [5] [7]	Phase 2 trial in dyslipidemic patients on high-intensity statins.	Demonstrated potent LDL-C lowering (up to 51%) and an acceptable safety profile.

## Key Insights for Research and Development

- **Potency and Efficacy:** Obicetrapib demonstrates superior potency in LDL-C reduction and HDL-C elevation compared to earlier agents, especially in combination with statins [1] [7]. **Anacetrapib** has proven cardiovascular outcomes benefit [4].
- **Safety Profiles:** Unlike torcetrapib, **anacetrapib** and obicetrapib have not been associated with off-target hypertensive effects in major trials [4] [2] [7]. Some data even suggest a potential beneficial effect on carbohydrate homeostasis and a reduced incidence of new-onset diabetes [4] [2].
- **Beyond LDL-C:** The significant reduction in ApoB and Lp(a) is a key differentiator. Since Lp(a) is an independent genetic risk factor with no approved therapies, this effect positions CETP inhibitors as a potential dual-purpose therapy [4] [5] [2].

## Future Research Directions

The ongoing Phase III trials for obicetrapib, which include a cardiovascular outcomes trial, will be pivotal in confirming its long-term efficacy and safety, and in solidifying the future of the CETP inhibitor class [5].

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